1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C16H30Cl3N3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride typically involves the reaction of piperidine derivatives with benzyl halides and dimethylamine. The process generally includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.
Dimethylaminoethylation: The benzylated piperidine is reacted with dimethylamine to introduce the dimethylaminoethyl group.
Formation of Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and dimethylaminoethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often leading to the removal of specific functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the dimethylaminoethyl group.
N-[2-(dimethylamino)ethyl]piperidine: Similar structure but without the benzyl group.
4-aminopiperidine: Contains the piperidine ring and amine group but lacks the benzyl and dimethylaminoethyl groups.
Uniqueness
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride is unique due to the combination of its benzyl, dimethylaminoethyl, and piperidine moieties. This unique structure allows it to interact with a variety of molecular targets, making it valuable in diverse research applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N',N'-dimethylethane-1,2-diamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3.3ClH/c1-18(2)13-10-17-16-8-11-19(12-9-16)14-15-6-4-3-5-7-15;;;/h3-7,16-17H,8-14H2,1-2H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPCTYOZJHGEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCN(CC1)CC2=CC=CC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.